2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide
Description
This compound features a 1,2,4-oxadiazole core substituted at position 5 with a 3-bromophenyl group. The oxadiazole is conjugated to a 2-oxopyridin-1(2H)-yl moiety, which is further linked via an acetamide bridge to a 2-chlorobenzyl group. Such structural attributes suggest applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN4O3/c23-17-6-3-5-14(10-17)21-26-22(31-27-21)16-8-9-20(30)28(12-16)13-19(29)25-11-15-4-1-2-7-18(15)24/h1-10,12H,11,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAGTYUNBLLONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide typically involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromination of the phenyl ring:
Formation of the pyridinone ring: This step involves the condensation of appropriate precursors under acidic or basic conditions to form the pyridinone structure.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Reactions Involving the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a heterocyclic system prone to hydrolysis, ring-opening, and electrophilic substitution. Key reactions include:
-
Mechanistic Insight : Acidic hydrolysis typically cleaves the oxadiazole ring at the N–O bond, yielding urea derivatives. Under basic conditions, ring-opening generates nitriles.
Reactivity of the Pyridinone Moiety
The 2-oxopyridin-1(2H)-yl group participates in tautomerism and nucleophilic reactions:
-
Key Note : The pyridinone’s enolic form can act as a nucleophile, facilitating alkylation or acylation at the oxygen atom.
Acetamide Group Transformations
The acetamide moiety undergoes hydrolysis and substitution:
Bromophenyl Substituent Reactivity
The 3-bromophenyl group enables cross-coupling and substitution:
Chlorobenzyl Group Transformations
The 2-chlorobenzyl group undergoes substitution and elimination:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Nucleophilic Substitution | KOH, EtOH | NH<sub>3</sub> | 2-aminobenzyl derivative | |
| Dehydrohalogenation | t-BuOK, DMSO | None | Formation of benzyne intermediate |
-
Selectivity : The chlorine’s position (ortho) sterically hinders substitution, favoring elimination under strong bases .
Oxidation and Reduction Reactions
Functional groups are susceptible to redox reactions:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Oxidation of Pyridinone | KMnO<sub>4</sub>, H<sub>2</sub>O | KMnO<sub>4</sub> | 2-hydroxypyridine | |
| Reduction of Amide | LiAlH<sub>4</sub>, THF | LiAlH<sub>4</sub> | N-(2-chlorobenzyl)ethylamine derivative |
Table 1: Melting Points of Reaction Products
| Product | Melting Point (°C) | References |
|---|---|---|
| 3-(3-bromophenyl)cyanamide | 145–148 | |
| 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid | 210 (dec.) |
Table 2: Catalytic Efficiency in Cross-Coupling
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | 78 | 12 |
| Pd(OAc)<sub>2</sub> | 65 | 24 |
Scientific Research Applications
Anticancer Properties
Research indicates that oxadiazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that compounds bearing the oxadiazole moiety can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The presence of the oxadiazole ring enhances binding affinity to target proteins involved in cell cycle regulation and apoptosis.
- Case Study : A study demonstrated that similar oxadiazole derivatives inhibited the growth of multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Cholinesterase Inhibition
The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative diseases such as Alzheimer's:
- Biological Activity : The oxadiazole structure contributes to enhanced binding at the active site of cholinesterases, leading to improved inhibition rates.
- Research Findings : Compounds with similar structures have shown promising results in reducing acetylcholine breakdown, thereby improving synaptic transmission and cognitive function in animal models .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's profile. Oxadiazoles have been reported to scavenge free radicals effectively:
- Mechanism : The electron-withdrawing nature of the oxadiazole ring stabilizes free radicals, preventing cellular damage.
- Experimental Evidence : Studies have indicated that these compounds can reduce oxidative stress markers in vitro, suggesting potential applications in age-related diseases .
Pharmacological Applications
The compound's unique structure positions it well for further development into therapeutic agents across various fields:
- Neuroprotective Agents : Given its cholinesterase inhibition and antioxidant properties, this compound may serve as a candidate for neuroprotective drugs.
- Anticancer Therapeutics : Its ability to inhibit cancer cell growth opens avenues for developing new anticancer therapies.
- Anti-inflammatory Drugs : Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties, warranting further investigation into their use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application being studied.
Biological Activity
The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanism of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 413.7 g/mol. The structure features a 1,2,4-oxadiazole ring and a pyridine derivative, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that the oxadiazole moiety may play a crucial role in modulating signaling pathways associated with cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Mechanistic studies indicate that it may induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity in treated cells.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. For instance, a recent study reported an IC50 value of 1.98 µg/mL against A549 lung adenocarcinoma cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The compound has also been tested for anticonvulsant properties using picrotoxin-induced convulsion models. Results showed a significant reduction in seizure frequency at doses comparable to established anticonvulsants .
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural components of the compound:
- Oxadiazole Ring : Essential for cytotoxicity; modifications to this ring can enhance or diminish activity.
- Bromophenyl Group : The presence of bromine enhances lipophilicity and may improve cell membrane penetration.
- Chlorobenzyl Moiety : Influences receptor binding affinity and selectivity.
Case Studies
- In Vivo Studies : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent .
- Neuroprotective Effects : Another study indicated that the compound exhibited neuroprotective effects in models of oxidative stress, potentially offering benefits for neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Compound A : 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine ()
- Core Structure : Benzoxazole fused with oxadiazole.
- Substituents : 3-Bromophenyl (oxadiazole), 2-methylphenyl (amine).
- Key Differences: Benzoxazole replaces the pyridinone-acetamide system in the target compound. Lacks the 2-chlorobenzyl group, reducing halogen bonding diversity. Molecular weight: 448 g/mol (vs. ~528 g/mol for the target compound).
Compound B : N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide ()
- Core Structure : Indole-acetamide with pyridyl and benzoyl groups.
- Substituents : Multiple aromatic and branched alkyl groups.
- Key Differences :
- Larger molecular framework (tert-butyl, indole, pyridyl) increases steric bulk.
- Chlorine is present on a benzoyl group rather than a benzyl system.
Physicochemical and Spectroscopic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
